molecular formula C9H9ClN4O3 B6299025 MFCD31714268 CAS No. 2368870-99-7

MFCD31714268

Cat. No.: B6299025
CAS No.: 2368870-99-7
M. Wt: 256.64 g/mol
InChI Key: IKRVSYVMOINZNZ-UHFFFAOYSA-N
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Description

“C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a nitrophenyl group and a methylamine group .


Synthesis Analysis

The synthesis of similar oxadiazole derivatives often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride . This is followed by basification of the product with potassium hydroxide to give the oxadiazole derivative . Acylation of the amino group of the oxadiazole with various acid chlorides can then yield acylated compounds .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives like “C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride” typically features a planar oxadiazole ring . The C-O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring is often inclined to the planar oxadiazole ring .


Chemical Reactions Analysis

Oxadiazole derivatives have been reported to possess a wide range of chemical and biological properties . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Future Directions

Oxadiazole derivatives, including “C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride”, continue to be an area of interest in medicinal and pharmaceutical chemistry due to their broad range of chemical and biological properties . Future research may focus on exploring their potential applications in various fields, including drug development .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride are not fully known. Oxadiazoles, the class of compounds it belongs to, have been reported to possess a broad spectrum of biological activities . These include interactions with various enzymes, proteins, and other biomolecules, which could potentially be applicable to C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride.

Cellular Effects

The cellular effects of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride are not well-documented. Related oxadiazole compounds have shown significant activity against various types of cells . They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride is not fully understood. Oxadiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride in laboratory settings are not well-documented. Related oxadiazole compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride at different dosages in animal models are not well-documented. Related oxadiazole compounds have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride is involved in are not well-documented. Related oxadiazole compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride within cells and tissues are not well-documented. Related oxadiazole compounds have been studied for their interactions with transporters or binding proteins, as well as effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride and its effects on activity or function are not well-documented. Related oxadiazole compounds have been studied for their subcellular localization and any effects on their activity or function .

Properties

IUPAC Name

[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3.ClH/c10-5-8-11-12-9(16-8)6-2-1-3-7(4-6)13(14)15;/h1-4H,5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRVSYVMOINZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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